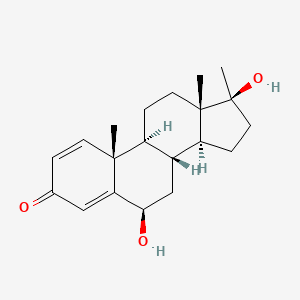

6beta-Hydroxymethandrostenolone

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJFTMGLMNCTJ-INIPNLRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043350 |

Source

|

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33526-41-9 |

Source

|

| Record name | 6β-Hydroxymethandienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Role of CYP enzymes in 6beta-hydroxylation of methandrostenolone

Mechanistic & Analytical Guide: CYP-Mediated 6 -Hydroxylation of Methandrostenolone

Executive Summary

This technical guide delineates the biochemical mechanism, enzymatic basis, and analytical characterization of the 6

Molecular Mechanism of Action

Methandrostenolone (17

Consequently, the steroid nucleus undergoes extensive hydroxylation. The 6

The Reaction

The reaction is catalyzed by the heme-thiolate center of Cytochrome P450 enzymes. The mechanism follows the radical rebound paradigm:

-

Substrate Binding: Methandrostenolone displaces water from the heme distal pocket, shifting the iron spin state from low to high.

-

Reduction & Oxygen Binding: The heme iron is reduced (

) by NADPH-cytochrome P450 reductase, allowing dioxygen ( -

Hydrogen Abstraction: The activated ferryl-oxo species (

) abstracts a hydrogen atom from the C6 position of the steroid. -

Radical Rebound: The resulting carbon radical at C6 rapidly recombines with the hydroxyl radical bound to the iron, forming 6

-hydroxymethandrostenolone .

Stereochemical Note: The reaction is highly stereoselective for the

The CYP Isoform Landscape

While recent research has identified contributions from steroidogenic enzymes (e.g., CYP11B2 and CYP21) in generating specific nor-metabolites [1], the hepatic 6

Evidence for CYP3A4 Dominance

-

Substrate Specificity: CYP3A4 is the major hepatic isoform responsible for the 6

-hydroxylation of testosterone, cortisol, and progesterone [2]. Methandrostenolone shares the A-ring structure ( -

Inhibition Studies: In vitro incubations using specific CYP3A4 inhibitors (e.g., ketoconazole or troleandomycin) demonstrate a marked suppression of 6

-hydroxy metabolite formation. -

Induction: Co-administration of CYP3A4 inducers (e.g., rifampicin) significantly increases the clearance of methandrostenolone via this pathway.

Pathway Visualization

The following diagram illustrates the biotransformation pathway relative to the enzyme source.

Caption: Figure 1.[1] The primary hepatic pathway for 6

Experimental Protocol: In Vitro Microsomal Incubation[2][3]

To study this reaction, researchers must use a standardized Human Liver Microsome (HLM) incubation assay. This protocol is designed to be self-validating by including a positive control (Testosterone).

Reagents & Materials[2][3][4][5][6][7]

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Methandrostenolone (10 mM stock in methanol).

-

Positive Control: Testosterone (to verify CYP3A4 activity via 6

-OH-Testosterone formation). -

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

-Testosterone).

Step-by-Step Workflow

-

Pre-Incubation:

-

Prepare a reaction mixture in 1.5 mL Eppendorf tubes:

-

Phosphate Buffer (to final volume of 200 µL).

-

HLM (Final concentration: 0.5 mg/mL).

-

Substrate (Final concentration: 10–50 µM). Note: Keep organic solvent <1% to avoid enzyme inhibition.[2]

-

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add 20 µL of pre-warmed NADPH regenerating system.

-

Control: Prepare a "No-NADPH" blank to rule out non-enzymatic degradation.

-

-

Reaction:

-

Incubate at 37°C with gentle shaking.

-

Timepoint: 30 minutes (linear range for CYP3A4 is typically 20–60 mins).

-

-

Termination:

-

Add 200 µL ice-cold ACN (with Internal Standard) to quench the reaction.

-

Vortex immediately for 10 seconds.

-

-

Extraction:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Transfer supernatant to LC vials for analysis.

-

Workflow Visualization

Caption: Figure 2. Standardized workflow for assessing CYP-mediated metabolism in liver microsomes.

Analytical Characterization

Quantification of 6

LC-MS/MS Parameters (Guideline)

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Transitions (MRM):

-

Methandrostenolone:[4] 301.2

121.1 (Quantifier). -

6

-OH-Metabolite: 317.2 -

Note: The mass shift of +16 Da indicates hydroxylation.

-

Data Interpretation

To confirm the role of CYP3A4, researchers should calculate the Intrinsic Clearance (

| Parameter | Definition | Typical Observation for CYP3A4 |

| Michaelis constant | 20–50 µM (comparable to testosterone) [3] | |

| Max reaction velocity | High capacity, linear with protein conc. | |

| Inhibition | % Activity remaining | <20% in presence of Ketoconazole (1 µM) |

Clinical & Forensic Implications

Doping Control

While 6

Toxicology

The 6

References

-

Parr, M. K., et al. (2012). Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - insights from metandienone metabolism.[4][5] Toxicology Letters, 213(3), 381-391. Link

-

Niwa, T., et al. (2015). Kinetic parameters for steroid 6

-hydroxylation activities by recombinant human CYP3A4 and CYP3A5.[6] Drug Metabolism and Pharmacokinetics. Link -

Yamazaki, H., & Shimada, T. (1997). Progesterone and testosterone hydroxylation by cytochromes P450 2C19, 2C9, and 3A4 in human liver microsomes. Archives of Biochemistry and Biophysics, 346(1), 161-169. Link

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020. Link

Sources

- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - insights from metandienone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Pharmacokinetics and Excretion Profiling of 6β-Hydroxymethandienone

[1]

Executive Summary

6β-Hydroxymethandienone (6β-OH-MD) represents a primary Phase I metabolic target for the detection of Methandrostenolone (Methandienone) administration.[1] While recent advancements in anti-doping science have identified long-term metabolites (e.g., 18-nor-17β-hydroxymethyl derivatives) that extend detection windows to nearly 20 days, 6β-OH-MD remains the critical marker for establishing recent administration (0–4 days post-ingestion) and evaluating CYP3A4 metabolic activity.[1]

This guide details the biotransformation pathways, excretion kinetics, and a self-validating GC-MS/MS protocol for the isolation and quantification of 6β-OH-MD in human urine.[1]

Chemical Pharmacology & Biotransformation[1][2][3]

Structural Identity[3][4]

-

Parent Compound: Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one).[1]

-

Modifications: Introduction of a hydroxyl group at the C6 position in the β-orientation.

-

Key Characteristic: Retention of the 1,4-diene-3-keto structure, distinguishing it from A-ring reduced metabolites.[1]

Metabolic Pathway

The formation of 6β-OH-MD is catalyzed predominantly by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] This reaction is a regio- and stereoselective hydroxylation.[1] Following Phase I modification, the compound undergoes extensive Phase II conjugation, primarily glucuronidation, facilitating renal clearance.

Figure 1: Metabolic Pathway of Methandrostenolone Visualizing the transition from parent drug to conjugated metabolite.

Caption: CYP3A4-mediated hydroxylation of Methandrostenolone to its 6β-isomer, followed by Phase II glucuronidation.[1]

Pharmacokinetics and Excretion Dynamics[4][6][7]

Elimination Profile

Unlike the 18-nor metabolites which partition into adipose tissue and release slowly, 6β-OH-MD follows a more rapid elimination kinetic typical of hydroxylated steroids.[1]

| Parameter | Value / Characteristic |

| Parent Half-Life | 3 – 6 hours |

| Metabolite Tmax | 8 – 12 hours post-administration |

| Detection Window | 48 – 96 hours (Method Dependent) |

| Excretion Form | >90% Conjugated (Glucuronide/Sulfate) |

| Abundance | Major urinary metabolite in first 24h |

Clinical Significance

The presence of 6β-OH-MD indicates active or very recent metabolism .[1] In forensic analysis, a high ratio of 6β-OH-MD to long-term metabolites suggests administration within the last 24-48 hours.[1] Conversely, the absence of 6β-OH-MD with the presence of 18-nor metabolites indicates historical use (>1 week prior).[1]

Analytical Protocol: GC-MS/MS Quantification

Objective: Isolate and detect 6β-OH-MD from human urine with high specificity. Matrix: Human Urine.[3][4][5] Instrumentation: Agilent 7890/7000 GC-MS/MS (or equivalent).

Sample Preparation Workflow

The protocol utilizes enzymatic hydrolysis to cleave the glucuronide conjugate, followed by Liquid-Liquid Extraction (LLE).

Figure 2: Analytical Workflow Step-by-step isolation protocol.

Caption: Self-validating workflow for the extraction and derivatization of urinary steroids.

Step-by-Step Methodology

-

Hydrolysis (Critical Step):

-

Liquid-Liquid Extraction (LLE):

-

Adjust pH to 9.6 using carbonate buffer (optimizes recovery of hydroxylated metabolites).

-

Add 5 mL tert-butyl methyl ether (TBME) .[1]

-

Shake mechanically for 5 minutes; Centrifuge at 3000 rpm for 5 minutes.

-

Transfer organic layer to a fresh tube and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 μL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with NH4I and ethanethiol (1000:2:3 v/w/v).[1]

-

Reasoning: This catalyst mixture ensures complete silylation of the sterically hindered 6β-hydroxyl group and the 17β-hydroxyl group.[1]

-

Heat at 60°C for 20 minutes.

-

Instrumental Analysis (GC-MS)

-

Column: Agilent Ultra-1 or HP-1 (17m x 0.2mm x 0.11μm).[1]

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 180°C (0 min) -> 3°C/min -> 230°C -> 20°C/min -> 310°C.

Target Ions (Bis-TMS Derivative): The 6β-OH-MD forms a bis-TMS derivative (silylation at C6 and C17).[1]

References

-

Schänzer, W., Horning, S., & Donike, M. (1995).[7] Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone.[1][8] Steroids, 60(4), 353–366. Link

-

Schänzer, W., et al. (2006). Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine. Rapid Communications in Mass Spectrometry, 20(15), 2252–2258. Link

-

Hooijerink, D., et al. (1998). Determination of 6beta-hydroxy-methandienone in urine by gas chromatography-mass spectrometry. Analyst, 123(12), 2637-2641.[1] Link

-

World Anti-Doping Agency (WADA). (2023).[1] Prohibited List & Technical Documents. Link

Sources

- 1. 6β-Hydroxymethandienone, 2TMS derivative [webbook.nist.gov]

- 2. Detection of methandienone (methandrostenolone) and metabolites in horse urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. agilent.com [agilent.com]

- 5. hpst.cz [hpst.cz]

- 6. scielo.br [scielo.br]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-term metabolites of methandrostenolone in humans

An In-Depth Technical Guide to the Long-Term Metabolites of Methandrostenolone in Humans

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methandrostenolone, a potent anabolic-androgenic steroid, undergoes extensive biotransformation in the human body, leading to a diverse array of metabolites. The detection of these metabolites, particularly those with a long excretion window, is paramount in anti-doping control and forensic toxicology. This technical guide provides a comprehensive overview of the long-term metabolites of methandrostenolone, detailing their metabolic pathways, chemical structures, and the advanced analytical strategies employed for their detection and characterization. We delve into the causality behind experimental choices in sample preparation and instrumental analysis, offering field-proven insights for robust and reliable detection. This guide is intended to serve as a critical resource for scientists engaged in the analysis of anabolic steroids and the development of next-generation anti-doping methodologies.

Introduction to Methandrostenolone and the Imperative of Long-Term Metabolite Detection

Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one), first marketed as Dianabol, is a synthetic derivative of testosterone.[1][2] Its potent anabolic properties have made it one of the most widely abused performance-enhancing drugs in sports.[2][3] The parent compound has a relatively short half-life, making direct detection challenging. Therefore, anti-doping laboratories focus on identifying its urinary metabolites, which can be detected for a much longer period after administration.[4][5] The quest for new long-term metabolites is a continuous effort to extend the detection window and counter sophisticated doping strategies.[6][7]

Biotransformation of Methandrostenolone: A Multi-Phase Metabolic Journey

The metabolism of methandrostenolone is a complex process primarily occurring in the liver, designed to increase its water solubility and facilitate its excretion. This process is broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Initial Structural Modifications

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, and hydrolysis. For methandrostenolone, key Phase I transformations include:

-

A-Ring Reduction: The Δ4- and Δ1-double bonds and the 3-oxo group of the A-ring are sequentially reduced, leading to various stereoisomers of tetrahydro diols.[8]

-

Hydroxylation: The steroid nucleus is hydroxylated at various positions, with 6β-hydroxylation being a major pathway catalyzed by the cytochrome P450 enzyme, CYP3A4.[9][10]

-

Epimerization: The configuration at the C17 position can change, leading to the formation of 17-epimers. This can be a result of the nucleophilic substitution of the labile 17β-sulfate conjugate by water.[8]

-

D-Ring Rearrangement: A retropinacol rearrangement of the D-ring can occur, particularly under acidic conditions, though evidence for this being a significant endogenous pathway is limited.[11] More recently, metabolites with a rearranged D-ring and a 17ξ-hydroxymethyl-17ξ-methyl substructure have been identified.[12][13]

Phase II Metabolism: Conjugation and Excretion

In Phase II, the modified metabolites are conjugated with endogenous molecules, most commonly glucuronic acid or sulfate, to form water-soluble compounds that can be readily excreted in the urine.[14] The majority of methandrostenolone metabolites are excreted as glucuronide and sulfate conjugates.[3][15] The analysis of these conjugates, particularly sulfated metabolites, has shown potential for extending the detection window.[16][17]

Key Long-Term Metabolites of Methandrostenolone

The identification of metabolites with extended detection windows is crucial for effective anti-doping control. Some of the most significant long-term metabolites of methandrostenolone are detailed below.

A-Ring Reduced Metabolites

These metabolites result from the saturation of the double bonds in the A-ring.

-

17α-methyl-5β-androstane-3α,17β-diol: A major urinary metabolite resulting from the complete reduction of the A-ring.[8]

-

17β-hydroxy-17α-methyl-5β-androsta-1-en-3-one: An intermediate in the A-ring reduction pathway.[8]

Hydroxylated Metabolites

Hydroxylation increases the polarity of the steroid, aiding in its excretion.

Rearranged and Epimerized Metabolites

These metabolites offer unique structural features for detection.

-

17-epimethandienone: The 17α-hydroxy epimer of methandrostenolone, which is a long-term metabolite.[5]

-

18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one: A recently identified long-term metabolite with a rearranged D-ring structure, providing a valuable tool for extending the detection of methandrostenolone abuse.[3][7]

-

17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol: A metabolite with both a rearranged D-ring and a fully reduced A-ring, further expanding the list of detectable long-term markers.[12][13]

The metabolic pathway leading to some of these key metabolites is visualized in the diagram below.

Caption: General workflow for urine sample preparation.

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the detection and identification of steroid metabolites. [4]

GC-MS has been the workhorse of anti-doping laboratories for decades. [18]For GC-MS analysis, the hydroxyl groups of the steroid metabolites are typically derivatized, for example, by converting them to trimethylsilyl (TMS) ethers, to increase their volatility and improve their chromatographic properties. The choice of derivatization agent is crucial for obtaining stable derivatives and characteristic mass spectra. GC coupled with high-resolution mass spectrometry (HRMS) has been shown to be effective in the long-term detection of methandrostenolone abuse. [6]

LC-MS/MS offers several advantages over GC-MS, including the ability to analyze conjugated metabolites directly without prior hydrolysis and derivatization, and often with higher sensitivity and specificity. [19]This is particularly useful for the analysis of sulfated metabolites, which can be thermally labile. [16][17]

Experimental Protocols

The following are example protocols for the analysis of methandrostenolone metabolites. These should be considered as templates and may require optimization based on the specific instrumentation and laboratory conditions.

Protocol 1: GC-MS Analysis of Methandrostenolone Metabolites

-

Sample Preparation:

-

To 2 mL of urine, add an internal standard.

-

Add 1 mL of phosphate buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate at 50°C for 1 hour.

-

Cool to room temperature and add 200 µL of 20% K₂CO₃/KHCO₃ buffer (pH 9.6).

-

Add 5 mL of diethyl ether and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dry residue, add 100 µL of a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v/w/v).

-

Incubate at 60°C for 20 minutes.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Employ a temperature program that provides good separation of the metabolites.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode.

-

Protocol 2: LC-MS/MS Analysis of Sulfated Metabolites

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Perform a solid-phase extraction (SPE) using a suitable sorbent to concentrate the sulfated metabolites.

-

Elute the metabolites and evaporate the solvent.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid or ammonium acetate.

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor for specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

Data Interpretation and Future Perspectives

The identification of a metabolite is based on the comparison of its retention time and mass spectrum with that of a certified reference standard. The long-term detection of methandrostenolone abuse relies on the identification of metabolites that are excreted for weeks or even months after administration. [5] The field of anti-doping is constantly evolving. Future research will likely focus on the discovery of new, even longer-term metabolites, the development of more sensitive analytical techniques, and the exploration of alternative biological matrices. The use of high-resolution mass spectrometry and non-targeted screening approaches will be instrumental in identifying novel biomarkers of methandrostenolone use. [6][19]

References

- Krynetskii Elu et al. Biokhimiia 59 (2): 282-7 (1994).

- Masse R, Laliberte C, Tremblay L, Dugal R. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites.

- Pozo OJ, De Brabanter N, Van Eenoo P, Deventer K, Delbeke FT. Bioanalytical Detection of Steroid Abuse in Sports Based on the Androgenic Activity Measurement. Int J Mol Sci. 2021;22(7):3574.

- World Anti-Doping Agency. New engineered enzymes for sulfate ester hydrolysis to improve doping control. WADA website.

- Thevis M, Kamber M, Schanzer W. Anabolic agents: recent strategies for their detection and protection from inadvertent doping. Br J Sports Med. 2006;40 Suppl 1(Suppl 1):i21-i24.

- Hooijerink D, Schilt R, van Bennekom E, Huf F. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro. Analyst. 1998;123(12):2637-2641.

- Harrison LM, Fennessey PV. Methandrostenolone metabolism in humans: potential problems associated with isolation and identification of metabolites. J Steroid Biochem. 1990;36(5):407-414.

- Zierau O, Lehmann S, Vollmer G, Diel P. Detection of anabolic steroid abuse using a yeast transactivation system. Steroids. 2008;73(12):1210-1216.

- News-Medical.Net. The Analytical Techniques Used to Detect Drug Misuse in Athletes. News-Medical.Net website. Published August 26, 2020.

- Van Renterghem P, Van Eenoo P, Geyer H, Schänzer W, Delbeke F. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates. Drug Test Anal. 2020;12(10):1496-1507.

- Pozo OJ, Van Eenoo P, Deventer K, Delbeke FT. Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Anal Chem. 2008;80(5):1709-1720.

- Wikipedia. Metandienone. Wikipedia website.

- Hamlaoui K, Al-Harthi D, Al-Shehri A, Al-Ghamdi S. Dianabol Unveiled: A Systematic Review of Methandrostenolone. Journal of Pharmaceutical Research and Reports. 2023;2(4):1-10.

- Mazzarino M, de la Torre X, Botrè F. Drug-drug interaction and doping: Effect of non-prohibited drugs on the urinary excretion profile of methandienone. J Pharm Biomed Anal. 2018;159:45-55.

- Ly L, Al-Soud Y, Al-Dujaili E. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. J Steroid Biochem Mol Biol. 2016;162:89-102.

- Baumann S. Longterm Detection of Anabolic Steroid Metabolites in Urine.

- ResearchGate. Excretion and elimination profile of metabolites M1, M2 and M3 in urine...

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6300, Methandrostenolone. PubChem website.

- Alhayek S, Al-Otaibi T, Al-Qahtani S, Al-Ghamdi K. A Systematic Review of Methandrostenolone.

- ChemicalBook. Synthesis of Methandrostenolone. ChemicalBook website. Published November 7, 2022.

- Medscape. Anabolic Steroid Use and Abuse. Medscape website.

- Piper T, Putz M, Schänzer W, Thevis M. Reduced and rearranged metabolite structures after metandienone administration: New promising metabolites for potential long-term detection. J Steroid Biochem Mol Biol. 2025;253:106297.

- Fragkaki AG, Lyris E, Panderi I, et al. Detection of sulpho-conjugated urinary metabolites of methenolone by liquid chromatography/high resolution mass spectrometry. Proceedings of the 30th Conference of the Hellenic Society for Medicinal Chemistry. 2012.

- World Anti-Doping Agency. BIs-Conjugates in the Endogenous Profile of Steroids (BICEPS). WADA website.

- Swolverine. Clearance Times for Top 10 Steroids: Detection Risk Breakdown. Swolverine website. Published May 31, 2025.

- Schänzer W, Geyer H, Fußhöller G, et al. Identification and synthesis of a new long-term excreted metabolite of metandienone. In: Schänzer W, Geyer H, Gotzmann A, Thevis M, eds. Recent Advances in Doping Analysis (14). Sportverlag Strauß; 2006.

- de la Torre X, Pozo OJ, Marcos J, et al. Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. J Braz Chem Soc. 2013;24(7):1134-1143.

- Roy AB. The enzymic hydrolysis of steroid conjugates. 2. Hydrolysis of steroid conjugates in urine. Biochem J. 1957;66(4):700-703.

- de la Torre X, Pozo OJ, Marcos J, et al. Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. J Braz Chem Soc. 2013;24(7):1134-1143.

- Le Bizec B, Monteau F, Gaudin I, André F. Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. Analyst. 1999;124(5):701-705.

- Piper T, Putz M, Schänzer W, Thevis M. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites. 2021;11(4):207.

- Schänzer W, Donike M. Metabolism of anabolic steroids in humans: Synthesis of 6β-hydroxy metabolites of 4-chloro-1,2-dehydro-17α-methyltestosterone, fluoxymesterone, and metandienone. J Steroid Biochem Mol Biol. 1992;42(5):441-464.

Sources

- 1. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Dianabol Unveiled: A Systematic Review of Methandrostenolone (2023) | Khaled Hamlaoui [scispace.com]

- 4. azonano.com [azonano.com]

- 5. swolverine.com [swolverine.com]

- 6. bjsm.bmj.com [bjsm.bmj.com]

- 7. Identification and synthesis of a new long-term excreted metabolite of metandienone | World Anti Doping Agency [wada-ama.org]

- 8. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metandrostenolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Methandrostenolone metabolism in humans: potential problems associated with isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduced and rearranged metabolite structures after metandienone administration: New promising metabolites for potential long-term detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. hpst.cz [hpst.cz]

- 16. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dshs-koeln.de [dshs-koeln.de]

- 18. Detection of anabolic steroid abuse using a yeast transactivation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

6beta-Hydroxymethandrostenolone as a biomarker for methandrostenolone use

Technical Guide: 6 -Hydroxymethandrostenolone in Doping Control

Executive Summary: The Biomarker Profile

Methandrostenolone (17

| Biomarker Parameter | Specification |

| Analyte Name | 6 |

| Parent Drug | Methandrostenolone (Methandienone) |

| Metabolic Phase | Phase I (CYP3A4-mediated hydroxylation) |

| Excretion Form | Free fraction (~10%) and Glucuronide conjugate (~90%) |

| WADA MRPL | 2 ng/mL (Class S1.1 Anabolic Agents) |

| Detection Window | ~3–5 days (Post-administration) |

Pharmacokinetics & Metabolic Pathway

Understanding the formation of 6

Mechanism of Formation

The primary biotransformation is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme subfamily. This enzyme inserts a hydroxyl group at the 6

-

Substrate: Methandrostenolone.[1]

-

Enzyme: CYP3A4 (Hepatic).

-

Product: 6

-Hydroxymethandrostenolone. -

Secondary Pathway: Subsequent conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) facilitates renal excretion.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the divergence between the 6

Figure 1: Metabolic pathway of Methandrostenolone highlighting the formation of the 6

Analytical Methodologies

To achieve the Minimum Required Performance Level (MRPL) of 2 ng/mL , laboratories must employ rigorous sample preparation and high-resolution detection.

Sample Preparation Protocol (Hydrolysis & Extraction)

Since a significant portion of 6

-

Aliquoting: Transfer 2 mL of urine into a glass tube.

-

Internal Standard: Spike with deuterated standard (e.g.,

-Methyltestosterone or -

Hydrolysis:

-

Enzyme:

-Glucuronidase (E. coli K12 is preferred over Helix pomatia for cleaner LC-MS backgrounds). -

Buffer: 0.8 mL Phosphate buffer (pH 7.0).

-

Incubation: 1 hour at 50°C.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL TBME (tert-Butyl methyl ether) .

-

Shake mechanically for 10 mins; Centrifuge at 3000 rpm.

-

Freeze the aqueous layer (cryo-separation) and decant the organic layer.

-

-

Evaporation: Dry under nitrogen stream at 40°C.

GC-MS/MS Analysis (The Gold Standard)

Gas Chromatography-Mass Spectrometry remains the reference method for steroid profiling due to the structural information provided by derivatization.

-

Derivatization:

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + NH

I (Ammonium Iodide) + DTE (Dithioerythritol) (1000:2:4 v/w/w). -

Conditions: 60°C for 20 minutes. This forces silylation of the hindered 17

-hydroxyl and enolization of the 3-keto group.

-

-

Instrument Parameters:

-

Column: Agilent HP-Ultra 1 or equivalent (17m, 0.2mm ID).

-

Carrier Gas: Helium (1 mL/min) or Hydrogen (for rapid screening).

-

Ionization: Electron Impact (EI, 70eV).[2]

-

-

Target Ions (Bis-TMS Derivative):

-

Precursor Ion:

460 (Molecular Ion of Bis-TMS). -

Diagnostic Fragments:

143 (D-ring fragment characteristic of 17

-

LC-MS/MS Analysis (High Throughput)

LC-MS/MS allows for faster "dilute-and-shoot" or direct SPE workflows, avoiding derivatization.

-

Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.7 µm).

-

Mobile Phase:

-

Ionization: Electrospray Positive (ESI+).[4]

-

MRM Transitions (Precursor

Product):-

Quantifier:

(Structure specific). -

Qualifier 1:

(Loss of 2 H -

Qualifier 2:

(Loss of 1 H

-

Analytical Workflow Diagram

The following flowchart defines the decision logic for processing samples suspected of containing Methandrostenolone metabolites.

Figure 2: Step-by-step analytical workflow from urine collection to data interpretation.

Validation & Quality Control

To ensure scientific integrity and meet WADA accreditation standards, the following validation parameters must be established.

Specificity & Matrix Effects

Urine is a complex matrix. 6

-

Protocol: Analyze 10 blank urine samples from different donors. Ensure interference at the retention time of 6

-OH-Met is < 30% of the MRPL signal.

Limit of Detection (LOD)

While the MRPL is 2 ng/mL, modern Triple Quadrupole instruments should achieve:

-

LOD: 0.1 – 0.5 ng/mL.

-

LOQ: 0.5 – 1.0 ng/mL.

Interpretation of Results

-

Presumptive Positive: Presence of the quantifier transition and at least one qualifier transition with signal-to-noise > 3:1.

-

Confirmation: Relative abundance of ion transitions must fall within WADA tolerance windows (e.g., ±20% relative to reference standard).

-

Long-term Confirmation: If 6

-OH-Met is detected at trace levels, retrospective analysis for 18-nor-17

References

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry, 42(7), 1001-1020. Link

-

World Anti-Doping Agency (WADA). (2022).[5] Technical Document TD2022MRPL: Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances. Link

-

Gomez, C., et al. (2013). Phase I and II metabolism of methandienone in human urine by liquid chromatography–quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1292, 187-194. Link

-

Polet, M., et al. (2016). Detection of new long-term metabolites of methandienone by GC-MS/MS. Drug Testing and Analysis, 8(11-12), 1156-1165. Link

-

Thevis, M., & Schänzer, W. (2007). Mass spectrometry in sports drug testing: Structure characterization and analytical properties of steroid metabolites. Mass Spectrometry Reviews, 26(1), 79-107. Link

In vivo formation of 6beta-Hydroxymethandrostenolone after oral administration

Technical Guide: In Vivo Formation and Analysis of 6 -Hydroxymethandrostenolone

Executive Summary

This technical guide details the metabolic genesis, pharmacokinetics, and analytical validation of 6

While recent anti-doping advancements have identified "long-term" metabolites (such as 17

This guide is structured for researchers requiring actionable protocols for the extraction, hydrolysis, and mass-spectrometric identification of this specific metabolite.

Molecular Mechanism of Formation

The Parent Molecule

Methandrostenolone (17

-

17

-methyl group: Sterically hinders 17 -

-3-ketone moiety: The extended conjugation of the A-ring makes the C6 position allylic to the

The CYP3A4 Pathway

The formation of 6

-

Reaction: Stereoselective hydroxylation at the C6

position. -

Stereochemistry: While 6

-hydroxylation is chemically possible, the enzymatic pocket of CYP3A4 favors the 6 -

Phase II Conjugation: Following formation, the hydroxyl group at C6 (or the existing C17 hydroxyl) undergoes rapid glucuronidation by UDP-glucuronosyltransferases (UGTs), rendering the molecule hydrophilic for urinary excretion.

Figure 1: The metabolic pathway of Methandrostenolone to its 6

Pharmacokinetics and Excretion Profile[1][2][3][4]

Understanding the excretion window is vital for selecting 6

Excretion Kinetics[3]

-

Onset: Detectable in urine within 2–4 hours post-oral administration (5 mg dose).

-

Peak Excretion: Maximum urinary concentration typically occurs between 12 and 24 hours .

-

Duration: Detectable for approximately 2–4 days using standard GC-MS screening, though sensitivity increases with modern LC-MS/MS protocols.

Comparative Metabolite Abundance

The following table summarizes the relative abundance and detection utility of 6

| Metabolite | Structure Key | Primary Conjugate | Detection Window | Analytical Utility |

| 6 | 6 | Glucuronide | Short-Medium (Days) | Confirmation of recent use ; High abundance in first 24h. |

| Epimetendiol | 3 | Glucuronide | Medium | Common screening target; formed via A-ring reduction. |

| 18-Nor Metabolite | 17 | Glucuronide | Long-Term (Weeks) | Ultimate sensitivity for retrospective testing (19+ days). |

| Parent Drug | Unchanged | Unconjugated | Very Short (<24h) | Limited utility; indicates immediate prior ingestion. |

Analytical Validation: Experimental Protocol

The following protocol describes the extraction and detection of 6

Reagents & Standards

-

Reference Standard: 6

-Hydroxymethandrostenolone (commercially available or synthesized via light-induced autooxidation of dienol ethers). -

Enzyme:

-Glucuronidase (from E. coli K12). Note: Helix pomatia juice is less specific and may cause artifacts. -

Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMIS (Trimethyliodosilane) or TMS-Imidazole.

Step-by-Step Methodology

Step 1: Sample Preparation & Hydrolysis

-

Aliquot 2–5 mL of urine.[1]

-

Add internal standard (e.g., Methyltestosterone-d3).

-

Buffer to pH 7.0 with phosphate buffer.

-

Add

-glucuronidase and incubate at 50°C for 1 hour.-

Critical Insight: 6

-OH-Met is excreted almost exclusively as a conjugate. Omitting hydrolysis yields <5% recovery.

-

Step 2: Solid Phase Extraction (SPE)

-

Condition C18 cartridges with methanol followed by water.

-

Load hydrolyzed urine sample.

-

Wash with water (to remove salts) and 10% methanol (to remove polar interferences).

-

Elute analytes with methanol . Evaporate to dryness under nitrogen.

Step 3: Derivatization (TMS Ether Formation)

-

Reconstitute dried residue in 50

L MSTFA/TMIS. -

Incubate at 60°C for 20 minutes.

-

Mechanism: This converts the hydroxyl groups at C6 and C17 (and potentially the enolized C3 ketone) into trimethylsilyl (TMS) ethers, increasing volatility for GC.

Step 4: GC-MS Analysis

-

Column: Agilent HP-1 or HP-5MS (Capillary, 25m).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 180°C (1 min)

3°C/min -

Detection: Selected Ion Monitoring (SIM).[2]

Figure 2: Analytical workflow for the isolation and detection of 6

Data Interpretation & Anti-Doping Significance[2][7][8][9][10][11][12]

Mass Spectral Identification

When analyzing the bis-TMS derivative of 6

-

Molecular Ion (M+): Detectable (dependent on derivatization extent, often tris-TMS).

-

Diagnostic Fragments:

-

m/z 143: Characteristic D-ring fragment for 17

-methyl steroids with a 17-OTMS group. -

[M - 15]+: Loss of methyl group.

-

[M - 90]+: Loss of TMSOH (Trimethylsilanol), typical for silylated alcohols.

-

Doping Control Relevance

While the 18-nor metabolite (identified by Schänzer et al., 2006) extended the detection window to 19+ days, 6

-

Ratio Stability: In some protocols, the ratio of 6

-OH-Met to other endogenous steroids (like 6 -

False Positives: Virtually non-existent. 6

-OH-Met is not endogenous to humans; its presence is definitive proof of Methandrostenolone administration.

References

-

Schänzer, W., Geyer, H., & Donike, M. (1991).[3] Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites. Journal of Steroid Biochemistry and Molecular Biology. Link

-

Schänzer, W., et al. (2006).[4] Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine. Rapid Communications in Mass Spectrometry. Link

-

Parr, M. K., et al. (2012). Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - insights from metandienone metabolism.[5][6] Toxicology Letters. Link

-

Zöllner, A., et al. (2010).[7] CYP21-catalyzed production of the long-term urinary metandienone metabolite... a contribution to the fight against doping.[8][2][9][10] Biological Chemistry. Link

-

Geyer, H., et al. (2014). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry. Link

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. hpst.cz [hpst.cz]

- 3. scispace.com [scispace.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - insights from metandienone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYP21-catalyzed production of the long-term urinary metandienone metabolite 17beta-hydroxymethyl-17 alpha-methyl-18-norandrosta-1,4,13-trien-3-one: a contribution to the fight against doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wada-ama.org [wada-ama.org]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. wada-ama.org [wada-ama.org]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6β-Hydroxymethandrostenolone in Human Urine

Abstract

This document provides a comprehensive and detailed protocol for the quantification of 6β-hydroxymethandrostenolone, a key urinary metabolite of the anabolic androgenic steroid (AAS) methandrostenolone (also known as metandienone or Dianabol)[1][2]. The method employs enzymatic hydrolysis, solid-phase extraction (SPE), and subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, forensic toxicologists, and drug development professionals, this application note details a fully validated, high-performance analytical procedure suitable for doping control and pharmacokinetic studies. The causality behind each experimental step is explained to provide a deeper understanding of the method's principles and ensure its robust application.

Introduction: The Analytical Imperative

Methandrostenolone is a potent synthetic AAS that has been widely misused for performance enhancement in sports and bodybuilding since its development in the 1950s[2][3]. Due to its classification as a prohibited substance by organizations like the World Anti-Doping Agency (WADA), sensitive and specific detection methods are critical for effective anti-doping programs[4].

Upon administration, methandrostenolone is extensively metabolized in the body. One of its major and most indicative metabolites is 6β-hydroxymethandrostenolone[1][5]. Monitoring this specific metabolite provides a reliable window into the use of the parent compound. In human urine, metabolites are often excreted as glucuronide or sulfate conjugates, which are highly polar and not directly amenable to conventional reversed-phase chromatography and extraction procedures[6][7]. Therefore, a hydrolysis step is essential to cleave these conjugates and analyze the free metabolite.

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range[4][8][9]. By coupling the separating power of liquid chromatography with the precise mass filtering of tandem mass spectrometry, this technique allows for the unambiguous identification and quantification of target analytes even in complex biological matrices like urine. This application note describes a method validated according to the principles outlined in regulatory guidance documents, such as those from the U.S. Food and Drug Administration (FDA)[8][10][11][12].

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate, concentrate, and accurately measure 6β-hydroxymethandrostenolone.

-

Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to deconjugate the glucuronidated form of the metabolite back to its free (unconjugated) form. This step is crucial as a significant portion of steroid metabolites are excreted in this conjugated form[6][13].

-

Internal Standard Addition: A stable isotope-labeled internal standard (SIL-IS), such as 6β-hydroxymethandrostenolone-d3, is added at the beginning of the sample preparation. The SIL-IS is chemically identical to the analyte but mass-shifted, allowing it to co-elute chromatographically while being distinguishable by the mass spectrometer. Its purpose is to compensate for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest accuracy and precision.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE. This is a critical cleanup step that removes endogenous interferences from the urine matrix (e.g., salts, urea, pigments) and concentrates the analyte of interest, significantly improving the method's sensitivity and robustness[13][14].

-

LC-MS/MS Analysis: The purified and concentrated extract is injected into an LC-MS/MS system. The analyte and internal standard are separated from any remaining matrix components on a reversed-phase HPLC/UPLC column. They then enter the mass spectrometer's ion source, where they are ionized (typically via electrospray ionization). The tandem quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of prepared standards. The concentration of 6β-hydroxymethandrostenolone in the unknown samples is then interpolated from this curve.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Standards: 6β-Hydroxymethandrostenolone certified reference material (≥98% purity), 6β-Hydroxymethandrostenolone-d3 (internal standard, ≥98% purity).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

-

Reagents: Sodium acetate, Acetic acid, β-glucuronidase from E. coli or Helix pomatia (Sigma-Aldrich or equivalent)[13][15].

-

SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 100 mg, 3 mL).

-

Other: Polypropylene tubes, analytical balance, pH meter.

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for fast and efficient separation.

Experimental Protocols

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6β-hydroxymethandrostenolone and its d3-internal standard in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine. Recommended concentration ranges should cover the expected physiological or forensic levels.

Sample Preparation Workflow

The following protocol details the steps for extracting the analyte from a 1 mL urine sample.

-

Aliquoting and Spiking: Pipette 1 mL of urine (blank, standard, QC, or unknown sample) into a 15 mL polypropylene tube. Add 25 µL of the internal standard working solution (e.g., at 100 ng/mL) to all tubes except for the double blank (matrix blank). Vortex briefly.

-

Enzymatic Hydrolysis:

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).

-

Add 50 µL of β-glucuronidase enzyme solution. The choice of enzyme source can be critical; E. coli derived enzymes are often cleaner, while those from Helix pomatia can contain sulfatase activity but may also introduce more interferences[15][16].

-

Vortex the mixture and incubate at 55-60°C for 1 to 3 hours[13][17]. The optimal time and temperature should be determined during method development.

-

After incubation, allow the samples to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of Type I water. Do not allow the cartridge to go dry.

-

Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

Diagram of the Analytical Workflow

Caption: High-level overview of the analytical procedure.

LC-MS/MS Parameters

The following tables provide typical starting parameters that should be optimized for the specific instrumentation used.

Table 1: Optimized Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for non-polar steroid molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring sharp peaks. |

| Gradient | 10% B to 95% B over 5 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the steroid while washing away late-eluting interferences. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Optimized Tandem Mass Spectrometry Parameters

| Parameter | Analyte: 6β-OH-MTS | IS: 6β-OH-MTS-d3 | Rationale |

|---|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive | Steroids readily form protonated molecules [M+H]+ in the presence of an acid. |

| Precursor Ion (Q1) | m/z 317.2 | m/z 320.2 | Corresponds to the [M+H]+ of the respective molecules. |

| Product Ion 1 (Q3) | m/z 299.2 | m/z 302.2 | Quantifier: Most intense and stable fragment, typically from a water loss. |

| Product Ion 2 (Q3) | m/z 281.2 | m/z 284.2 | Qualifier: Second fragment used for identity confirmation, ensuring specificity. |

| Collision Energy | Optimize experimentally | Optimize experimentally | The voltage required to produce the most abundant and stable fragments. |

| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |

Note: The exact m/z values should be confirmed by infusing pure standards.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose[8][10]. The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications. Key validation parameters, based on FDA guidelines, are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |

| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |

| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥10 times the response of the blank; accuracy and precision criteria must be met. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |

| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The %CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Discussion: Causality and Field-Proven Insights

-

Why Enzymatic Hydrolysis is Non-Negotiable: Directly analyzing conjugated metabolites is possible but often results in poor chromatographic performance and lower sensitivity[6]. Enzymatic hydrolysis is a well-established and robust procedure that converts the diverse pool of conjugated metabolites into a single, free analyte form, simplifying both extraction and analysis[13][17][18]. The choice of enzyme and incubation conditions is a critical optimization step, as incomplete hydrolysis is a primary source of analytical error.

-

The Critical Role of the Internal Standard: In LC-MS/MS, matrix effects can unpredictably suppress or enhance the analyte signal[19]. A stable isotope-labeled internal standard that is added early in the workflow is the most effective tool to correct for these variations. Because it behaves nearly identically to the analyte during extraction, chromatography, and ionization, the ratio of analyte to IS remains constant, leading to highly accurate and precise results.

-

To Derivatize or Not to Derivatize? While some steroids have poor ionization efficiency, 6β-hydroxymethandrostenolone generally ionizes adequately in positive ESI mode. Derivatization, the process of chemically modifying the analyte to improve its analytical properties, can increase sensitivity but also adds complexity, time, and potential for error to the workflow[20][21][22]. For most modern, sensitive tandem quadrupole mass spectrometers, derivatization is not necessary to achieve the required limits of detection for this analyte.

-

Confirmation Criteria for Unambiguous Identification: In forensic and anti-doping contexts, simply detecting a peak is insufficient. Identification must be confirmed with high confidence. According to WADA guidelines, this requires the retention time of the analyte in a sample to match that of a reference standard within a narrow window and the ratio of the quantifier to qualifier ion abundances to be within a specified tolerance of the ratio observed for the reference standard[19][23].

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 6β-hydroxymethandrostenolone in human urine. By incorporating a systematic sample preparation strategy involving enzymatic hydrolysis and solid-phase extraction, the method effectively mitigates matrix interference and achieves the low detection limits required for its intended applications. The validation parameters confirm that the method is reliable and fit-for-purpose, making it an invaluable tool for researchers, clinical laboratories, and anti-doping agencies.

References

- Agilent. (n.d.). Purification of Four Anabolic Steroids Using Agilent SampliQ C8 and Amino SPE Tubes.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.

- Donike, M. (n.d.). Detection of synthetic anabolic androgenic steroids and metabolites by LC-Q-TOFMS after derivatization with 1,1.

- Sigma-Aldrich. (n.d.). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS.

- PubMed. (n.d.). Direct determination of anabolic steroids in human urine by on-line solid-phase extraction/liquid chromatography/mass spectrometry.

- FDA. (2001). Bioanalytical Method Validation Guidance for Industry.

- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.

- RSC Publishing. (n.d.). Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine - Analyst.

- Taylor & Francis Online. (2007, February 6). SOLID PHASE EXTRACTION FOR MULTI-RESIDUE ANALYSIS OF ANABOLIC STEROIDS AND RELATED SUBSTANCES FROM CALF URINE USING C18 AND ALUMINA COLUMNS.

- ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.

- PubMed. (2014, November 15). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS.

- PubMed. (n.d.). Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids.

- J-STAGE. (2006, December 5). Enzymatic Detection of Urinary Steroid-17β-Glucuronides after Gel Filtration.

- Waters Corporation. (n.d.). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.

- ResearchGate. (2025, August 6). Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology.

- ResearchGate. (2025, September 2). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis.

- PubMed. (2020, October 22). Targeted LC-MS/MS analysis of steroid glucuronides in human urine.

- WADA. (2010, May 8). WADA Technical Document – TD2010IDCR.

- Semantic Scholar. (n.d.). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses.

- ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of steroids.

- Future Science. (2016, July 5). Applications and challenges in using LC–MS/MS assays for quantitative doping analysis.

- PubChem. (n.d.). Methandrostenolone | C20H28O2 | CID 6300.

- Endocrine Abstracts. (n.d.). A new LC-MS/MS method for simultaneous determination of six steroids in urine for the diagnostic workup of primary aldosteronism | ECE2023.

- WADA. (2023, February 14). WADA Technical Document – TD2023IDCR.

- SciSpace. (n.d.). Analysis of a Challenging Subset of World Anti-Doping Agency-Banned Steroids and Antiestrogens by LC-MS.

- Semantic Scholar. (n.d.). Applications and challenges in using LC-MS/MS assays for quantitative doping analysis.

- Agilent. (n.d.). LC/MS Application Note #19.

- DrugBank. (n.d.). Metandrostenolone | Drug Information, Uses, Side Effects, Chemistry.

- CymitQuimica. (n.d.). CAS 72-63-9: Methandrostenolone.

- Hamlaoui, K. (2023, December 1). Dianabol Unveiled: A Systematic Review of Methandrostenolone.

- Walsh Medical Media. (2011, December 14). Quantitation of Urinary 6β-Hydroxycortisol and Free Cortisol by Ultra- Performance Liquid Chromatography-Quadrupole Time.

- Wikipedia. (n.d.). Metandienone.

- Google Patents. (n.d.). CN105181872A - UPLC/MS/MS (ultra-performance liquid chromatography/tandem mass spectrometry) detection method for concentration of 6 beta-hydroxytestosterone in liver microsome.

- ResearchGate. (2025, August 9). Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity | Request PDF.

Sources

- 1. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metandienone - Wikipedia [en.wikipedia.org]

- 3. Dianabol Unveiled: A Systematic Review of Methandrostenolone (2023) | Khaled Hamlaoui [scispace.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Metandrostenolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. waters.com [waters.com]

- 7. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. | Sigma-Aldrich [sigmaaldrich.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. moh.gov.bw [moh.gov.bw]

- 12. fda.gov [fda.gov]

- 13. agilent.com [agilent.com]

- 14. tandfonline.com [tandfonline.com]

- 15. endocrine-abstracts.org [endocrine-abstracts.org]

- 16. researchgate.net [researchgate.net]

- 17. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ultrasound-enhanced enzymatic hydrolysis of conjugated female steroids as pretreatment for their analysis by LC–MS/MS in urine - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. wada-ama.org [wada-ama.org]

- 20. dshs-koeln.de [dshs-koeln.de]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. wada-ama.org [wada-ama.org]

Gas chromatography-mass spectrometry (GC-MS) analysis of 6beta-Hydroxymethandrostenolone

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6β-Hydroxymethandrostenolone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the analysis of 6β-hydroxymethandrostenolone, the principal long-term metabolite of the anabolic-androgenic steroid methandrostenolone (also known as metandienone or Dianabol). The detection of this specific metabolite is a cornerstone of anti-doping programs and clinical toxicology due to its extended detection window post-administration. This guide is designed for researchers, scientists, and professionals in drug development and testing laboratories. We will detail a robust and validated protocol encompassing sample preparation from a urine matrix, chemical derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). The causality behind each procedural step is explained to provide a deeper understanding of the analytical choices, ensuring both scientific integrity and reliable, reproducible results.

Introduction: The Analytical Imperative

Methandrostenolone is a potent synthetic anabolic steroid. When administered, it is extensively metabolized in the body before excretion. While the parent compound is cleared relatively quickly, its hydroxylated metabolites, particularly 6β-hydroxymethandrostenolone, persist for a much longer duration.[1][2] This makes 6β-hydroxymethandrostenolone a critical long-term marker for detecting methandrostenolone use.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold-standard technique for the definitive identification and quantification of anabolic steroids in biological matrices.[3][4] The technique offers unparalleled selectivity and sensitivity. However, steroids, being polar and non-volatile compounds, are not directly amenable to GC analysis. They require a chemical derivatization step to increase their volatility and thermal stability, which is essential for their passage through the gas chromatograph.[5][6][7] This protocol will focus on trimethylsilyl (TMS) derivatization, a widely adopted and effective method for steroid analysis.[8]

Metabolic Pathway Overview

The biotransformation of methandrostenolone to its 6β-hydroxy metabolite is a critical process, primarily catalyzed by cytochrome P450 enzymes in the liver.[2] Understanding this relationship is fundamental to the interpretation of analytical results.

Caption: Metabolic conversion of Methandrostenolone.

Comprehensive Analytical Protocol

This protocol details the necessary steps from sample receipt to final analysis. It is designed to be a self-validating system, incorporating an internal standard (IS) from the outset to account for variations in extraction efficiency and instrument response.

Materials and Reagents

-

Reference Standards: 6β-Hydroxymethandrostenolone, Methandrostenolone, and a suitable internal standard (e.g., methyltestosterone).

-

Buffers: Phosphate buffer (pH 7.0), Sodium Carbonate/Bicarbonate buffer (pH 9.5-10).[9][10]

-

Extraction Solvents: Methyl tert-butyl ether (MTBE) or n-pentane (HPLC grade).[3][10]

-

Derivatization Reagents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), with catalysts such as ammonium iodide (NH₄I) and ethanethiol.[5][10]

-

Other Reagents: Anhydrous sodium sulfate, methanol, deionized water.

Sample Preparation Workflow

The initial challenge in analyzing urinary steroids is their excretion primarily as water-soluble glucuronide conjugates. The following workflow addresses this by first liberating the steroid (hydrolysis) and then isolating it from the complex urine matrix (extraction).

Caption: Overall analytical workflow from urine sample to GC-MS analysis.

Step-by-Step Methodology

1. Enzymatic Hydrolysis:

-

Rationale: Steroid metabolites are often excreted as glucuronide or sulfate conjugates to increase their water solubility. Enzymatic hydrolysis using β-glucuronidase is required to cleave these conjugates and release the free steroid for subsequent extraction into an organic solvent.[8][9][11]

-

Protocol:

-

Pipette 2.0 mL of urine into a glass test tube.

-

Add 25 µL of the internal standard working solution.

-

Add 1.0 mL of phosphate buffer (pH 7.0).[10]

-

Add 25-50 µL of β-glucuronidase solution.

-

Vortex the mixture gently and incubate in a water bath or heating block at 56°C for at least 1 hour.[10]

-

Allow the sample to cool to room temperature.

-

2. Liquid-Liquid Extraction (LLE):

-

Rationale: LLE is performed to isolate the non-polar free steroid from the aqueous urine matrix. Raising the pH ensures that acidic compounds remain ionized in the aqueous phase, leading to a cleaner extract.

-

Protocol:

-

Add 1.0 mL of sodium carbonate/bicarbonate buffer (pH 9.5) to the hydrolyzed sample.[10]

-

Add 5.0 mL of MTBE.

-

Cap the tube and mix on a mechanical roller or shaker for 20 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the organic solvent to complete dryness under a gentle stream of oxygen-free nitrogen at approximately 40°C.[10]

-

3. Derivatization:

-

Rationale: This is the most critical step for GC-MS analysis. The hydroxyl groups (-OH) on the steroid molecule are reactive and polar. Silylation with a reagent like MSTFA replaces the active hydrogen on these groups with a non-polar, thermally stable trimethylsilyl (TMS) group, creating a TMS-ether. This process makes the molecule volatile enough to be vaporized in the GC inlet without degradation.[5][6][7]

-

Protocol:

-

To the dry residue from the previous step, add 50 µL of the derivatizing mixture (e.g., MSTFA/NH₄I/ethanethiol in a 500:4:2 ratio).[10]

-

Vortex for a few seconds to ensure the residue is fully dissolved.

-

Cap the vial tightly and heat at 80°C for 30 minutes.[10]

-

Allow the vial to cool to room temperature before transferring to an autosampler vial for GC-MS analysis.

-

GC-MS Instrumental Parameters

The following parameters are a validated starting point and may be optimized for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | HP-5ms, Zebron ZB-1, or similar (30 m x 0.25 mm, 0.25 µm film)[5][12] | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized steroids. |

| Carrier Gas | Helium or Hydrogen | Provides efficient chromatographic separation. |

| Inlet Mode | Splitless (or Split 5:1) | Splitless mode maximizes sensitivity for trace-level detection. |

| Inlet Temperature | 280-300°C | Ensures rapid and complete vaporization of the derivatized analytes. |